
3-Amino-6-(trifluoromethoxy)-2'-(trifluoromethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl is a complex organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution using a suitable trifluoromethoxy source.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide and potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-6-(trifluoromethyl)-2’-(trifluoromethoxy)biphenyl: Similar structure but with different positions of the trifluoromethoxy and trifluoromethyl groups.
3-Amino-6-(difluoromethoxy)-2’-(trifluoromethyl)biphenyl: Similar structure but with a difluoromethoxy group instead of a trifluoromethoxy group.
3-Amino-6-(trifluoromethoxy)-2’-(difluoromethyl)biphenyl: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The unique combination of trifluoromethoxy and trifluoromethyl groups in 3-Amino-6-(trifluoromethoxy)-2’-(trifluoromethyl)biphenyl imparts distinct chemical properties, such as high electronegativity and lipophilicity. These properties can enhance the compound’s stability, reactivity, and potential bioactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H9F6NO |
|---|---|
Peso molecular |
321.22 g/mol |
Nombre IUPAC |
4-(trifluoromethoxy)-3-[2-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)11-4-2-1-3-9(11)10-7-8(21)5-6-12(10)22-14(18,19)20/h1-7H,21H2 |
Clave InChI |
WOEQSERXPGQKLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)N)OC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B12070342.png)

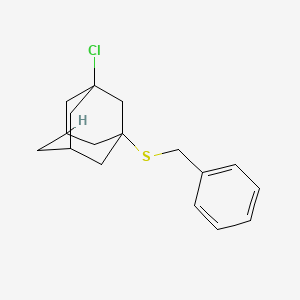
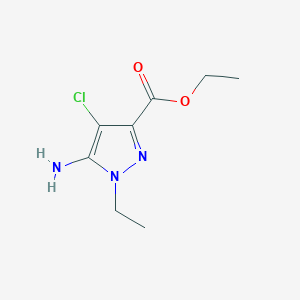
![N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)




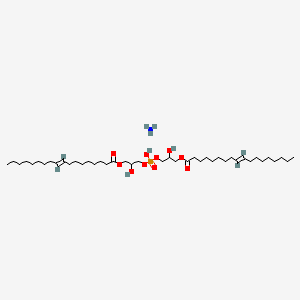
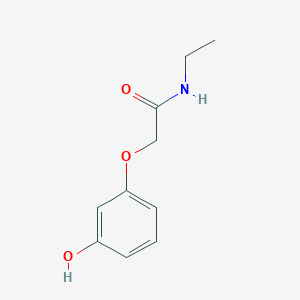

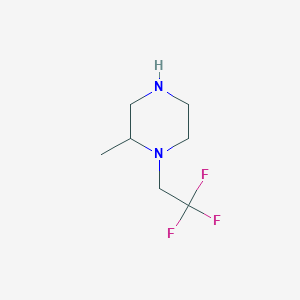
![1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B12070427.png)
